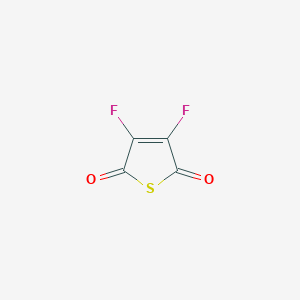
3,4-Difluoro-2,5-Thiophenedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2,5-Thiophenedione is an organofluorine compound with the molecular formula C4F2O2S It is characterized by the presence of two fluorine atoms and a thiophene ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-2,5-dihydrothiophene-2,5-dione typically involves the fluorination of 2,5-dihydrothiophene-2,5-dione. One common method is the reaction of 2,5-dihydrothiophene-2,5-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of difluoro-2,5-dihydrothiophene-2,5-dione may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Difluoro-2,5-Thiophenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
3,4-Difluoro-2,5-Thiophenedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it a useful probe in studying biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which difluoro-2,5-dihydrothiophene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The thiophene ring structure also contributes to the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2,5-Difluoronitrobenzene: Similar in having two fluorine atoms but differs in the presence of a nitro group and benzene ring.
Difluorothiophene: Lacks the dione functionality, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Difluoro-2,5-Thiophenedione is unique due to the combination of fluorine atoms and the thiophene ring with a dione functionality. This combination imparts distinct chemical properties, making it valuable in various applications.
特性
CAS番号 |
142453-19-8 |
|---|---|
分子式 |
C4F2O2S |
分子量 |
150.11 g/mol |
IUPAC名 |
3,4-difluorothiophene-2,5-dione |
InChI |
InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7 |
InChIキー |
CINLICWHZBQURB-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)SC1=O)F)F |
正規SMILES |
C1(=C(C(=O)SC1=O)F)F |
同義語 |
2,5-Thiophenedione,3,4-difluoro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















